3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a phenyl group attached to an imidazo[1,2-g]purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the fluorophenyl, dimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, methyl iodide, and phenylboronic acid, among others. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the phenyl and fluorophenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenyl groups play a crucial role in binding to these targets, while the imidazo[1,2-g]purine core may interact with nucleic acids or proteins. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
When compared to other imidazo[1,2-g]purine derivatives, 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of fluorophenyl, dimethyl, and phenyl groups. Similar compounds include:
1,7-dimethyl-8-phenylimidazo[1,2-g]purine-2,4-dione: Lacks the fluorophenyl group.
3-[(2-chlorophenyl)methyl]-1,7-dimethyl-8-phenylimidazo[1,2-g]purine-2,4-dione: Contains a chlorophenyl group instead of a fluorophenyl group.
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(4-methylphenyl)imidazo[1,2-g]purine-2,4-dione: Has a methylphenyl group instead of a phenyl group.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-14-12-26-18-19(24-21(26)28(14)16-9-4-3-5-10-16)25(2)22(30)27(20(18)29)13-15-8-6-7-11-17(15)23/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMAWAWHNTAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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